molecular formula C17H19N3O3 B2570352 Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351598-35-0

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2570352
CAS No.: 1351598-35-0
M. Wt: 313.357
InChI Key: QQWXCMVMRQZYKT-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound with the molecular formula C17H20N4O . It acts as a versatile building block in scientific research, enabling the synthesis of novel molecules with potential for drug development, materials science, and catalysis.

Scientific Research Applications

Quinoxaline Derivatives and Their Applications

Quinoxaline derivatives, including Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, have been extensively studied due to their diverse biological activities and applications in scientific research. These compounds are part of a broader class of heterocyclic compounds known for their potential in pharmaceutical and biomedical fields.

Biological Significance : Quinoxaline and its derivatives are recognized for their wide array of biological activities. They have been explored for antimicrobial, antifungal, and antitumor properties, with specific derivatives showing promise as potential therapeutics for various diseases. Quinoxalines act as crucial ligands in catalysts, contributing to organic synthesis processes that are foundational in drug development and chemical research (Pareek & Kishor, 2015).

Pharmacological Profile : The pharmacological exploration of quinoxalinone, a related compound, highlights its utility in synthesizing biologically active compounds. Derivatives of quinoxalinone have shown significant antimicrobial, anti-inflammatory, antidiabetic, antiviral, and antitumor activities, serving as a foundation for developing new therapeutic agents. This underscores the therapeutic relevance of quinoxaline derivatives in medicinal chemistry and drug discovery processes (Ramli et al., 2014).

Chemical Synthesis and Applications : Quinoxaline derivatives are synthesized through various chemical reactions, including the condensation of ortho-diamines with 1,2-diketones. This synthesis process has enabled the exploration of quinoxaline's potential in creating dyes, pharmaceuticals, and antibiotics. Its versatile chemical structure allows for the development of compounds with targeted biological activities, making it a valuable scaffold in drug design and organic chemistry (Pereira et al., 2015).

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXCMVMRQZYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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